N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide
Description
N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide is a synthetic compound that is of significant interest due to its unique structural characteristics and potential applications in various fields. This compound combines elements of benzothiazole and oxazine, two scaffolds known for their diverse chemical and biological activities.
Properties
IUPAC Name |
N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O3S/c16-15(17,18)25-8-1-2-9-11(5-8)26-14(20-9)21-13(23)10-6-22-3-4-24-7-12(22)19-10/h1-2,5-6H,3-4,7H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJFZWFBADAMQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC(=CN21)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide typically involves multi-step reactions:
Formation of 6-(trifluoromethoxy)-1,3-benzothiazole: : This step often begins with the reaction of 2-aminothiophenol with trifluoromethoxy-containing reagents under acidic or basic conditions.
Cyclization to form the imidazo[2,1-c][1,4]oxazine scaffold: : This usually involves the reaction of the benzothiazole intermediate with appropriate oxazine precursors, using catalysts such as palladium or copper to facilitate cyclization.
Industrial Production Methods: On an industrial scale, the synthesis might involve optimized reaction conditions to maximize yield and efficiency. This could include using continuous flow reactors, high-throughput screening for catalyst optimization, and scalable solvent systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or KMnO₄, producing various oxidized derivatives.
Reduction: : Reduction of this compound is less common but can occur under specific conditions using reducing agents such as NaBH₄.
Substitution: : Halogen substitution reactions are feasible, particularly at positions on the benzothiazole ring, using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄)
Reducing Agents: : Sodium borohydride (NaBH₄)
Catalysts: : Palladium (Pd), Copper (Cu)
Major Products:
Oxidized derivatives: : Products with additional oxygen-containing functional groups.
Reduced derivatives: : Products with reduced functional groups.
Scientific Research Applications
N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide is studied for various applications:
Chemistry: : As a reagent in organic synthesis for creating complex molecules.
Biology: : Investigated for its potential role in modulating biological pathways.
Medicine: : Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: : Used in the development of new materials with desired chemical properties, such as polymers with unique physical attributes.
Mechanism of Action
Molecular Targets and Pathways: N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide exerts its effects through interactions with specific proteins and enzymes. The trifluoromethoxy group is known to enhance the compound’s binding affinity, while the benzothiazole and oxazine moieties interact with diverse biological pathways, potentially modulating enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
N-[2-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide: : Similar structure but with a substituted phenyl ring instead of benzothiazole.
N-(benzothiazol-2-yl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide: : Lacks the trifluoromethoxy group, providing a basis for understanding the influence of this substituent on chemical properties and biological activity.
Uniqueness: The presence of the trifluoromethoxy group significantly enhances the compound's chemical stability and biological activity, making it a unique candidate for various applications compared to its analogs.
This detailed overview should give you a comprehensive understanding of N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide, from its preparation methods to its unique applications and mechanisms
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
